REACTION_CXSMILES
|
COC1C=CC2C(=CC(C(O)=O)=CC=2)N=1.[CH3:16][NH:17][C:18]1[C:27]2[C:22](=[CH:23][CH:24]=[C:25]([C:28]([O:30]CC)=[O:29])[CH:26]=2)[CH:21]=[CH:20][N:19]=1>>[CH3:16][NH:17][C:18]1[C:27]2[C:22](=[CH:23][CH:24]=[C:25]([C:28]([OH:30])=[O:29])[CH:26]=2)[CH:21]=[CH:20][N:19]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NC2=CC(=CC=C2C=C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC1=NC=CC2=CC=C(C=C12)C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=NC=CC2=CC=C(C=C12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |